molecular formula C12H14N2O B14909479 2-Cyano-N-methyl-N-phenethylacetamide

2-Cyano-N-methyl-N-phenethylacetamide

Katalognummer: B14909479
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: VBCFJMZMEQMDLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-methyl-N-phenethylacetamide is a chemical compound with the molecular formula C12H14N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenethyl and methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-N-phenethylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of phenethylamine with methyl cyanoacetate under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or triethylamine, often in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-methyl-N-phenethylacetamide can undergo various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Condensation: Reagents such as aldehydes or ketones, often in the presence of a base like sodium ethoxide.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-methyl-N-phenethylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-N-methyl-N-phenethylacetamide largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets. The cyano and acetamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-N-methyl-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenethyl group.

    2-Cyano-N-methylacetamide: Lacks the phenethyl group, making it a simpler molecule.

Uniqueness

2-Cyano-N-methyl-N-phenethylacetamide is unique due to the presence of both a phenethyl and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to different properties and applications compared to its simpler analogs .

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-cyano-N-methyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C12H14N2O/c1-14(12(15)7-9-13)10-8-11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3

InChI-Schlüssel

VBCFJMZMEQMDLR-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1=CC=CC=C1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.